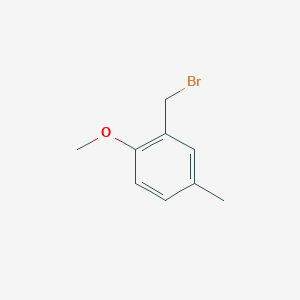
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a complex organic compound of significant interest in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone generally involves multi-step processes:
Formation of the dihydroisoquinoline core: : This typically begins with a Bischler-Napieralski reaction where an aromatic amide reacts with phosphorus oxychloride to form a 3,4-dihydroisoquinoline intermediate.
Methoxylation: : Introduction of methoxy groups at positions 6 and 7 can be achieved through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of the pyrazole ring: : This step involves coupling reactions such as a Suzuki or a Sonogashira coupling to attach the pyrazole ring to the isoquinoline core.
Formation of the final product: : The methanone linkage is introduced using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and minimize by-products. This could involve:
Use of continuous flow reactors for high throughput.
Enhanced purification techniques such as high-performance liquid chromatography (HPLC) for separating the desired compound from impurities.
Advanced catalyst systems to reduce reaction times and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone undergoes various reactions:
Oxidation: : It can be oxidized at the dihydroisoquinoline moiety, potentially yielding isoquinoline derivatives.
Reduction: : Reduction can affect the methanone group, converting it into secondary alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at positions on the pyrazole ring or the methoxy groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Performing with halogenated agents or strong nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: : Isoquinoline derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor for synthesizing more complex molecules, particularly in designing ligands and catalysts.
Biology
In pharmacology, it could serve as a lead compound in drug discovery efforts targeting specific receptors or enzymes.
Medicine
Potentially used in designing therapeutic agents due to its ability to interact with biological macromolecules.
Industry
Employed in the development of advanced materials such as organic semiconductors or specialty polymers.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and pyrazole rings are crucial for binding affinity and specificity, while the methanone group can participate in hydrogen bonding and van der Waals interactions with target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-1H-pyrazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
These compounds share structural similarities but differ in the substituents on the pyrazole ring.
Highlighting Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone lies in its specific methoxy and pyrazole substitutions, which confer distinctive chemical reactivity and potential biological activity, setting it apart from other related compounds.
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and potential applications in various scientific domains. Its complexity and versatility make it a valuable subject of ongoing research and development.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILOBNDOQIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
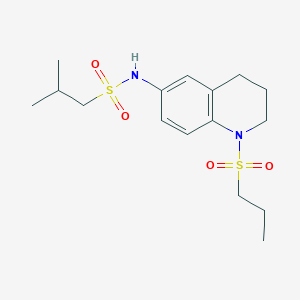
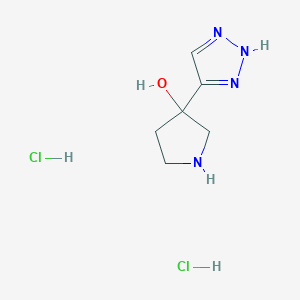
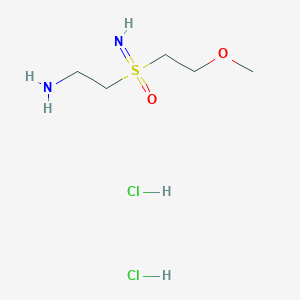
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

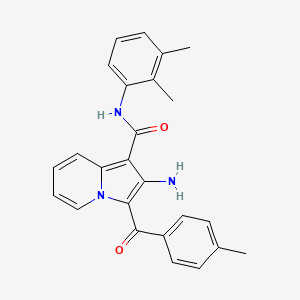

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
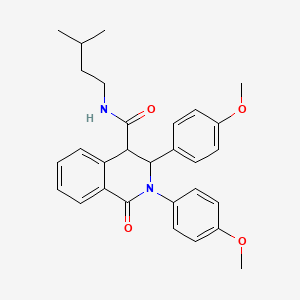
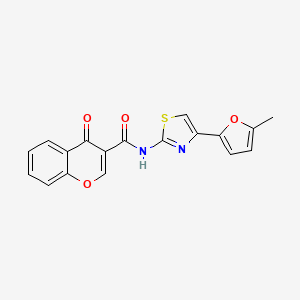
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
